4-(6-Methylpyrimidin-4-yl)thiomorpholine
Description
4-(6-Methylpyrimidin-4-yl)thiomorpholine is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 6-position and a thiomorpholine moiety at the 4-position. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, enhances lipophilicity compared to its oxygen-containing morpholine counterpart.
Properties
IUPAC Name |
4-(6-methylpyrimidin-4-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-8-6-9(11-7-10-8)12-2-4-13-5-3-12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOKFZAJPFJMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 4-(6-Methylpyrimidin-4-yl)thiomorpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient and scalable processes to ensure high yield and purity. The choice of reagents and catalysts, as well as optimization of reaction conditions, would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylpyrimidin-4-yl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the thiomorpholine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiomorpholine compounds exhibit potent antimicrobial properties. A study focusing on the synthesis of thiophene-arylamide derivatives demonstrated that modifications to the thiomorpholine scaffold can enhance activity against various bacterial strains, including drug-resistant tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.02 to 0.12 μg/mL against susceptible strains, indicating strong antimicrobial potential .
Anti-inflammatory Properties
4-(6-Methylpyrimidin-4-yl)thiomorpholine has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that this compound significantly reduces the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the findings:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results suggest a promising anti-inflammatory profile, making it a candidate for further therapeutic development .
Antitumor Activity
The compound has shown potential in inhibiting tumor growth in xenograft models. In vivo experiments revealed that treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent .
Central Nervous System Disorders
There is emerging evidence that pyrimidine derivatives, including those related to thiomorpholine, may have applications in treating central nervous system disorders. Compounds that inhibit specific enzymes involved in neurodegenerative diseases could lead to advancements in therapies for conditions such as Alzheimer's disease .
Case Study: Antimycobacterial Activity
A detailed investigation into the structure-activity relationship (SAR) of thiomorpholine derivatives revealed that specific modifications could enhance their efficacy against Mycobacterium tuberculosis. Compounds with lower MIC values exhibited high selectivity indices, indicating their potential as safe therapeutic agents .
Case Study: Cytotoxic Evaluation
The cytotoxic effects of pyrimidine-thiazole hybrids were assessed against various cancer cell lines, including MCF-7 and HeLa cells. The results indicated that certain derivatives possess significant cytotoxicity, further supporting the exploration of thiomorpholine derivatives in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(6-Methylpyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects: The methyl group on the pyrimidine ring in 4-(6-Methylpyrimidin-4-yl)thiomorpholine may enhance steric bulk and metabolic stability compared to nitro or amino substituents in analogues.
- Sulfur vs. Oxygen : Thiomorpholine derivatives exhibit greater lipophilicity (logP ~1.5–2.5) than morpholine analogues (logP ~0.5–1.5), influencing membrane permeability and pharmacokinetics .
Antimicrobial Activity
- Morpholine Analogues : Demonstrated broader-spectrum activity, particularly against Gram-positive organisms (MIC: 4–8 µg/mL), attributed to enhanced hydrogen bonding with targets like DNA gyrase .
- Piperazine Derivatives : Exhibited intermediate activity, suggesting the nitrogen-rich piperazine ring may improve target engagement but reduce lipophilicity .
Kinase Inhibition and Drug Development
- Thiomorpholine-containing compounds, such as 4-(6-nitro-3-pyridyl)thiomorpholine, are precursors for kinase inhibitors targeting pathways in oncology and inflammation .
- Morpholine derivatives (e.g., 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine) show high affinity for ATP-binding pockets in kinases due to their planar heterocyclic cores .
Physicochemical and Crystallographic Properties
Crystallographic Insights :
- The sulfur atom in thiomorpholine disrupts symmetry compared to morpholine, leading to distinct intermolecular interactions. For example, 4-(4-nitrophenyl)thiomorpholine forms dimers via C–H···O bonds, whereas its morpholine analogue adopts face-to-face aromatic stacking .
Biological Activity
4-(6-Methylpyrimidin-4-yl)thiomorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiomorpholine ring attached to a pyrimidine moiety, which is crucial for its biological interactions. The molecular formula is , with a molecular weight of approximately 184.27 g/mol. The presence of the methyl group at the 6-position of the pyrimidine ring enhances its lipophilicity and may influence its binding affinity to biological targets.
The mechanism by which this compound exerts its biological effects primarily involves interaction with cyclin-dependent kinases (CDKs). CDKs are essential regulators of the cell cycle, and their inhibition can lead to anti-proliferative effects in cancer cells. Molecular docking studies suggest that this compound binds competitively to the ATP-binding site of CDKs, disrupting their activity and leading to cell cycle arrest .
Anticancer Activity
Numerous studies have reported the anticancer potential of thiomorpholine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines typically range from 10 to 30 µM, indicating a moderate level of potency .
Inhibitory Effects on CDKs
The compound has been shown to inhibit CDK2 and CDK4 with IC50 values in the low micromolar range. This inhibition leads to G1 phase arrest in the cell cycle, effectively preventing cancer cell proliferation. Comparative studies have indicated that its activity is comparable to other known CDK inhibitors, making it a candidate for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | CDK2 Inhibition |
| A549 | 20 | CDK4 Inhibition |
| HCT116 | 25 | G1 Phase Arrest |
Structure-Activity Relationship (SAR)
Research into the SAR of thiomorpholine derivatives has provided insights into how structural modifications can enhance biological activity. For instance, variations in substituents on the pyrimidine ring significantly affect binding affinity and inhibitory potency against CDKs. The presence of electron-donating groups such as methyl or methoxy at specific positions enhances interaction with the target enzymes .
Case Studies
- In Vivo Studies : A study demonstrated that administering this compound in a mouse model bearing xenograft tumors resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation markers in treated tissues .
- Combination Therapies : Preliminary data suggest that combining this compound with established chemotherapeutics may yield synergistic effects, enhancing overall efficacy while potentially reducing side effects associated with higher doses of traditional agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(6-Methylpyrimidin-4-yl)thiomorpholine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a pyrimidine derivative (e.g., 6-methylpyrimidin-4-yl chloride) and thiomorpholine. Key steps include:
- Solvent Selection : Dimethylformamide (DMF) or acetonitrile is preferred for enhancing reaction kinetics due to their polar aprotic nature .
- Base Optimization : Sodium hydroxide or potassium carbonate is used to deprotonate thiomorpholine, improving nucleophilicity .
- Temperature Control : Reactions are conducted at 60–80°C to balance yield and decomposition risks .
- Validation : Purity is confirmed via HPLC (>95%) and structural characterization via H/C NMR .
Q. How does the thiomorpholine moiety influence the compound’s physicochemical properties?
- Lipophilicity : The thiomorpholine group increases logP values by ~1.5 units compared to morpholine analogs, enhancing membrane permeability .
- Metabolic Soft Spot : The sulfur atom in thiomorpholine is susceptible to oxidation, forming sulfoxides/sulfones, which can alter bioavailability and clearance rates .
- Hydrogen Bonding : The nitrogen and sulfur atoms enable interactions with biological targets, as shown in docking studies with kinase domains .
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Structural Elucidation :
- X-ray Crystallography : SHELX software is used to resolve crystal structures, particularly for assessing bond angles and torsional strain in the thiomorpholine-pyrimidine linkage .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks with <2 ppm error .
- Stability Studies :
- LC-MS/MS : Monitors oxidative degradation products (e.g., sulfoxides) under accelerated storage conditions (40°C/75% RH) .
Q. How can researchers address contradictions in biological activity data across studies involving thiomorpholine derivatives?
- Data Reconciliation Strategies :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for ATP concentrations in enzymatic assays .
- Metabolite Profiling : Compare oxidation states (e.g., sulfone vs. parent compound) to explain potency variations in cytotoxicity studies .
Q. What strategies are effective in designing derivatives to improve target selectivity?
- Structure-Activity Relationship (SAR) Insights :
- Pyrimidine Modifications : Introducing electron-withdrawing groups (e.g., -CF) at the 6-position enhances selectivity for PI3Kδ over PI3Kγ .
- Thiomorpholine Oxidation : Sulfone derivatives exhibit improved solubility but reduced CNS penetration due to increased polarity .
- Computational Tools : Molecular dynamics simulations predict binding affinities for thiomorpholine derivatives with EGFR T790M mutants, guiding substituent placement .
Q. What are the implications of the compound’s oxidation products (e.g., sulfoxides/sulfones) on its pharmacological profile?
- Pharmacokinetic Impact :
- Sulfoxides : Show 3–5× higher aqueous solubility but 50% lower plasma protein binding compared to the parent compound .
- Sulfones : Exhibit prolonged half-lives (t = 8–12 hrs) in rodent models due to reduced CYP3A4-mediated metabolism .
- Biological Activity : Sulfone derivatives retain kinase inhibition but lose antibacterial efficacy, highlighting target-specific redox sensitivity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
